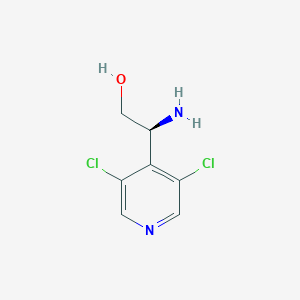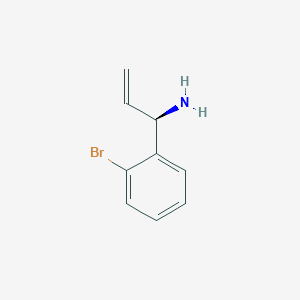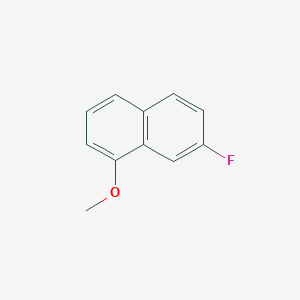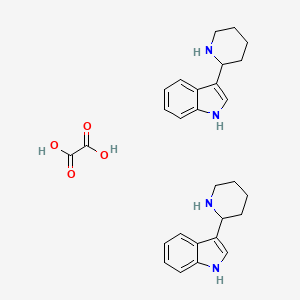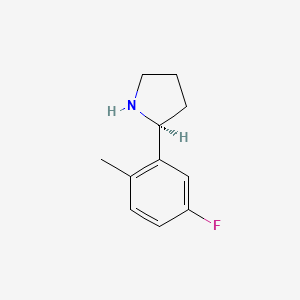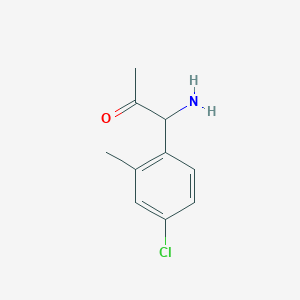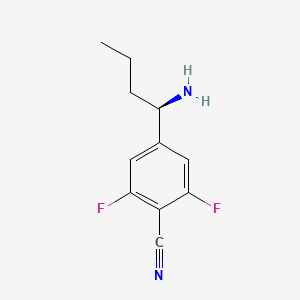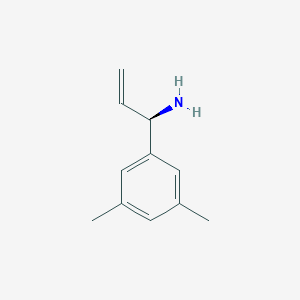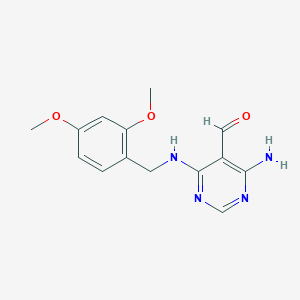
4-Amino-6-((2,4-dimethoxybenzyl)amino)pyrimidine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-((2,4-dimethoxybenzyl)amino)pyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely recognized for their biological and pharmacological significance
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-((2,4-dimethoxybenzyl)amino)pyrimidine-5-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dimethoxybenzylamine with 4,6-dichloropyrimidine-5-carbaldehyde under basic conditions. The reaction proceeds through nucleophilic substitution, followed by amination to introduce the amino group at the 4-position of the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 4-Amino-6-((2,4-dimethoxybenzyl)amino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products:
Oxidation: 4-Amino-6-((2,4-dimethoxybenzyl)amino)pyrimidine-5-carboxylic acid.
Reduction: 4-Amino-6-((2,4-dimethoxybenzyl)amino)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of anticancer and antiviral agents due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Amino-6-((2,4-dimethoxybenzyl)amino)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites .
類似化合物との比較
4-Amino-2,6-dimethoxypyrimidine: Shares the pyrimidine core but lacks the benzylamino group.
4-Amino-6-arylaminopyrimidine-5-carbaldehyde: Similar structure but with different substituents on the aromatic ring.
Uniqueness: 4-Amino-6-((2,4-dimethoxybenzyl)amino)pyrimidine-5-carbaldehyde is unique due to the presence of both the dimethoxybenzyl and amino groups, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications.
特性
分子式 |
C14H16N4O3 |
|---|---|
分子量 |
288.30 g/mol |
IUPAC名 |
4-amino-6-[(2,4-dimethoxyphenyl)methylamino]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C14H16N4O3/c1-20-10-4-3-9(12(5-10)21-2)6-16-14-11(7-19)13(15)17-8-18-14/h3-5,7-8H,6H2,1-2H3,(H3,15,16,17,18) |
InChIキー |
BIVFUXHZVCYQOH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)CNC2=NC=NC(=C2C=O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B13055780.png)
![7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13055782.png)
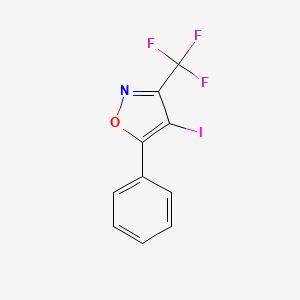

![5-Chloro-4-methyl-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-OL](/img/structure/B13055806.png)
